molecular formula C16H15ClO6S B7451536 (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate

(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate

Cat. No. B7451536
M. Wt: 370.8 g/mol
InChI Key: LSTSLUICVIZKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate, also known as ACPCD, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a member of the sulfonate ester family and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Research has shown that (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has a number of biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models of arthritis and to improve cognitive function in animal models of Alzheimer's disease. Additionally, (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has been shown to have a protective effect on dopaminergic neurons in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has a number of advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, there are also some limitations to its use. For example, it is not very soluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate. For example, further studies could be conducted to better understand its mechanism of action and to identify potential targets for therapeutic intervention. Additionally, studies could be conducted to investigate its potential use in other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, research could be conducted to develop more effective methods for administering (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate in experimental settings.

Synthesis Methods

The synthesis of (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3-acetylphenol in the presence of a base such as triethylamine. This reaction results in the formation of (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate as a white solid, which can be purified through recrystallization.

Scientific Research Applications

(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has been studied for its potential applications in the field of medicine. Specifically, research has focused on its ability to act as an anti-inflammatory agent and as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(3-acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO6S/c1-10(18)11-5-4-6-12(7-11)23-24(19,20)16-9-14(21-2)13(17)8-15(16)22-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTSLUICVIZKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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